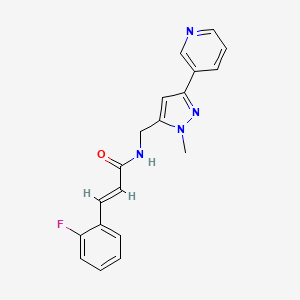

(E)-3-(2-fluorophenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide

Description

This compound is an acrylamide derivative featuring a fluorinated aromatic system and a pyrazole-pyrindine hybrid moiety. The (E)-configured acrylamide backbone connects a 2-fluorophenyl group to a 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-ylmethyl substituent. Such structural attributes are common in kinase inhibitors and enzyme-targeting therapeutics .

Properties

IUPAC Name |

(E)-3-(2-fluorophenyl)-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O/c1-24-16(11-18(23-24)15-6-4-10-21-12-15)13-22-19(25)9-8-14-5-2-3-7-17(14)20/h2-12H,13H2,1H3,(H,22,25)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSRTGUCNRCQFE-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C=CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)/C=C/C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazone Formation and Cyclization

The pyrazole ring is synthesized via condensation of acetylpyridine derivatives with methylhydrazine , followed by cyclization using the Vilsmeier-Haack reaction (Scheme 1):

Hydrazone formation :

Vilsmeier-Haack formylation :

Alternative Route: Suzuki-Miyaura Coupling

A patent describes palladium-catalyzed cross-coupling to install the pyridinyl group post-cyclization:

- 1-Methyl-1H-pyrazol-5-yl triflate is reacted with pyridin-3-ylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1).

- Yield : 72% after column chromatography (SiO₂, ethyl acetate/hexane).

Acrylamide Backbone Construction

Knoevenagel Condensation

The α,β-unsaturated acrylate is formed via condensation of 2-fluorobenzaldehyde with malonic acid (Scheme 2):

Amide Coupling

The acrylamide linkage is established using carbodiimide-mediated coupling (Scheme 3):

- Activation : (E)-3-(2-Fluorophenyl)acrylic acid is treated with EDCI and DMAP in dichloromethane at 0°C.

- Amination : Addition of (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine at room temperature for 12 h.

- Workup : Aqueous extraction followed by silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).

- Yield : 68%; purity confirmed by LC-MS (m/z 336.4 [M+H]⁺).

Critical Side Reactions and Optimization

Stereochemical Control

The (E)-configuration of the acrylamide is maintained by:

Byproduct Mitigation

Common impurities and solutions include:

| Impurity | Source | Mitigation Strategy |

|---|---|---|

| Z-isomer | Thermal equilibration | Reduced reaction time (<12 h) |

| Pyrazole N-alkylation | Excess methylating agents | Strict stoichiometric control |

| Pyridine coordination | Metal catalysts | Chelating agents (EDTA wash) |

Spectroscopic Characterization Data

¹H NMR (400 MHz, DMSO-d₆)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.62 | d (J=4.8 Hz) | Pyridine H-2 |

| 8.12 | dd (J=8.0, 1.6 Hz) | 2-Fluorophenyl H-6 |

| 7.89 | m | Pyrazole H-4 |

| 6.82 | d (J=15.6 Hz) | Acrylamide β-H |

| 6.34 | d (J=15.6 Hz) | Acrylamide α-H |

| 4.55 | s | Methylene CH₂ |

| 3.91 | s | N-CH₃ |

LC-MS Analysis

Industrial-Scale Considerations

Cost-Effective Modifications

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-fluorophenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

(E)-3-(2-fluorophenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide Applications

This compound is a chemical compound with potential applications across various scientific and industrial fields. This article aims to provide a detailed overview of its applications, drawing from verified sources.

Chemical Properties and Reactions

This compound has a molecular weight of 336.37. The compound can undergo oxidation and reduction reactions, which can modify its biological activity. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.

The IUPAC name for the compound is (E)-3-(2-fluorophenyl)-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]prop-2-enamide.

Scientific Research

- Molecular Interactions The compound's structure allows it to bind to specific molecular targets such as enzymes, receptors, or other proteins involved in critical biological processes. It can modulate their activity and lead to desired biological effects. The mechanisms include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

- KCNQ2 (Kv7.2) Opener: This compound can be used as a potent and efficacious KCNQ2 (Kv7.2) opener for potential therapeutic applications .

Industrial Applications

This compound can be used to develop new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance, such as increasing thermal stability or modifying mechanical properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-fluorophenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

- The propylamine side chain may enhance lipophilicity but reduce solubility .

- Compound 5012 : (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide

- Compound: (2E)-2-Cyano-3-[5-(4-methylphenyl)-2-furyl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acrylamide The cyano group acts as a Michael acceptor, enabling covalent binding to cysteine residues. This contrasts with the non-covalent interactions mediated by the target compound’s fluorine and pyridinyl groups .

Pyrazole and Heterocyclic Modifications

- Compound: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide The pyrazole core here is substituted with chloro and cyano groups, which increase electrophilicity but may reduce metabolic stability. The target compound’s pyrazole-pyrindine hybrid likely offers better solubility and target specificity .

- FR173657 (): Contains a quinoline-oxymethyl group and dichlorophenyl substituents. While structurally distinct, it exemplifies how acrylamide derivatives integrate complex heterocycles for enhanced binding. The target compound’s simpler pyridinyl-pyrazole system may offer synthetic advantages .

Data Tables

Table 1: Structural and Electronic Comparisons

Biological Activity

(E)-3-(2-fluorophenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its synthesis, biological mechanisms, and activity across various studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

- Molecular Formula : CHFNO

- Molecular Weight : 336.37 g/mol

- CAS Number : 2035004-54-5

The structure features a fluorophenyl group, a pyridine, and a pyrazole moiety, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in critical signaling pathways. The presence of the pyrazole ring is significant as it can mimic ATP, allowing it to competitively bind to ATP-binding sites in kinases. This interaction can lead to the modulation of kinase activity, which is crucial in various cellular processes including proliferation and survival.

Biological Activity

-

Anticancer Activity :

- Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, related pyrazole derivatives have demonstrated IC values in the low micromolar range against human liver cancer cells (HepG2), indicating their potential as anticancer agents .

- A recent study highlighted that derivatives containing the pyrazole scaffold can inhibit β-tubulin polymerization, leading to cell cycle arrest at the G2/M phase and increased apoptotic activity .

-

Enzyme Inhibition :

- The compound's structural features suggest it may act as an inhibitor of certain kinases, similar to other pyrazole derivatives that have been identified as effective ATP-competitive inhibitors . This could be particularly relevant in targeting pathways associated with cancer cell growth and survival.

- Antioxidant Activity :

Study 1: Antiproliferative Effects

In a comparative study, this compound was tested against HepG2 cells. The results indicated a promising IC value of approximately 2.5 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (IC = 7.18 µM) .

Study 2: Mechanistic Insights

Molecular docking studies revealed that the compound binds effectively to the active site of specific kinases, facilitating insights into its mechanism of action. The binding affinity was comparable to known inhibitors, suggesting potential for further development as a therapeutic agent .

Data Tables

| Biological Activity | IC Value | Target |

|---|---|---|

| HepG2 Cell Line | 2.5 µM | Cancer |

| β-Tubulin Inhibition | 84.34% | Cell Cycle Regulation |

| Compound Structure | Characteristics |

|---|---|

| Pyrazole Moiety | ATP Mimic |

| Fluorophenyl Group | Enhanced Binding |

Q & A

Basic: How can the synthesis of this acrylamide derivative be optimized for higher yield and purity?

Methodological Answer:

The synthesis involves multi-step organic reactions, including:

- Retrosynthetic analysis to identify key intermediates: pyrazole core, fluorophenyl acrylamide, and pyridinylmethylamine .

- Stepwise coupling : React 3-(2-fluorophenyl)acryloyl chloride with (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine under basic conditions (e.g., triethylamine in dry DCM) .

- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the product. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm intermediate purity via H NMR (400 MHz, DMSO-) .

- Yield optimization : Adjust reaction temperature (0–25°C for acyl chloride coupling) and stoichiometry (1.2 equivalents of acryloyl chloride to amine) .

Basic: What spectroscopic and crystallographic methods validate the structure and stereochemistry of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- H NMR confirms the (E)-configuration of the acrylamide double bond (coupling constant Hz between α and β protons) .

- C NMR identifies carbonyl (C=O, ~165 ppm) and aromatic carbon environments .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks matching the exact mass (e.g., [M+H] at m/z 380.142) .

- X-ray Crystallography : Single-crystal analysis (Mo Kα radiation, 150 K) resolves stereochemistry and hydrogen-bonding networks (e.g., amide N–H···O interactions) .

Advanced: How can computational modeling predict the bioactivity and binding modes of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinases). The pyridinyl and fluorophenyl groups often occupy hydrophobic pockets, while the acrylamide forms hydrogen bonds with catalytic residues .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The electron-withdrawing fluorine atom stabilizes the HOMO, enhancing electrophilic interactions .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns trajectories) to assess binding stability and conformational changes .

Advanced: How to resolve discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

- Solubility Enhancement : Test co-solvents (e.g., PEG 400) or formulate as nanoparticles (via solvent evaporation) to improve bioavailability .

- Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) to identify metabolic hotspots (e.g., pyrazole methyl oxidation). Modify vulnerable sites via deuteration or fluorination .

- Pharmacokinetic (PK) Studies : Measure plasma half-life () and AUC in rodent models. Use LC-MS/MS for quantitation .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Methodological Answer:

- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR, IC determination) using ADP-Glo™ kits .

- Cell Viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) .

- Binding Affinity : Surface Plasmon Resonance (SPR) to measure real-time interaction kinetics with immobilized targets .

Advanced: How to ensure E/Z isomer purity during synthesis and storage?

Methodological Answer:

- Stereochemical Control : Use light-protected conditions and low temperatures during acryloyl chloride coupling to minimize isomerization .

- Analytical Monitoring : Reverse-phase HPLC (Phenomenex Luna C18, 30% acetonitrile) to separate E/Z isomers (retention time difference ~2–3 min) .

- Storage Stability : Store in amber vials at –20°C under argon. Confirm stability via H NMR every 3 months .

Advanced: What strategies assess acute and chronic toxicity in preclinical models?

Methodological Answer:

- Acute Toxicity : OECD Guideline 423: Administer single doses (5–2000 mg/kg) to rodents, monitor mortality, and organ histopathology (liver, kidney) for 14 days .

- Genotoxicity : Ames test (TA98 strain) to evaluate mutagenic potential .

- Chronic Exposure : 90-day rodent study with daily oral gavage. Measure serum biomarkers (ALT, creatinine) and perform necropsy .

Basic: How to analyze structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- SAR Library Synthesis : Prepare analogs with variations in the fluorophenyl, pyridinyl, or pyrazole substituents .

- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with bioactivity .

- Crystallographic Overlays : Compare X-ray structures of analogs bound to a target to identify critical binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.